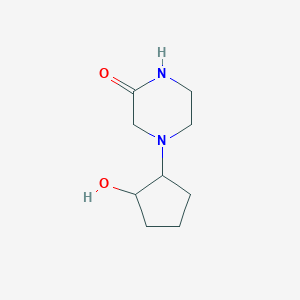

4-(2-Hydroxycyclopentyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxycyclopentyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDRLQZAHDWNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Stereoselective Synthesis of 4-(2-Hydroxycyclopentyl)piperazin-2-one and its Diastereomers

The stereoselective synthesis of this compound presents a considerable challenge due to the presence of multiple stereocenters. A comprehensive synthetic strategy must address both the enantioselective construction of the chiral piperazin-2-one (B30754) scaffold and the diastereoselective introduction of the 2-hydroxycyclopentyl moiety.

Enantioselective Approaches to Piperazin-2-one Scaffoldsrroij.com

The enantioselective synthesis of the piperazin-2-one core is a critical first step. Several catalytic asymmetric methods have been developed to produce chiral piperazin-2-one scaffolds with high enantiomeric excess.

One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . rroij.commdpi.com This approach provides a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. rroij.com The reaction typically employs a chiral palladium catalyst, such as one derived from a TolBINAP ligand, to achieve high levels of asymmetric induction. rroij.com The process is believed to involve a dynamic kinetic resolution, where the hydrogenation of tautomeric imine intermediates occurs stereoselectively. rroij.com

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. westlake.edu.cn This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov The use of chiral ligands, such as those of the PHOX family, is crucial for achieving high yields and enantioselectivities. westlake.edu.cn

Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been successfully employed to afford chiral piperazin-2-ones with good enantioselectivities. rroij.com These methods provide access to a diverse range of chiral piperazin-2-one building blocks that can be further elaborated to target molecules like this compound.

Diastereoselective Introduction of the Hydroxycyclopentyl Unit

With an enantiomerically pure piperazin-2-one scaffold in hand, the next crucial step is the diastereoselective introduction of the 2-hydroxycyclopentyl group at the N-4 position. A highly effective and predictable method for achieving this is through the nucleophilic ring-opening of cyclopentene (B43876) oxide .

This reaction involves the attack of the secondary amine of the piperazin-2-one on the epoxide ring of cyclopentene oxide. This process is typically highly stereospecific and proceeds via an S(_N)2 mechanism. libretexts.org The nucleophilic attack occurs from the backside relative to the epoxide oxygen, resulting in an inversion of configuration at the attacked carbon center. This leads to the formation of a trans-1,2-amino alcohol functionality. rroij.combeilstein-journals.org

The regioselectivity of the ring-opening of unsymmetrical epoxides is influenced by both steric and electronic factors. rroij.com In the case of cyclopentene oxide, which is a symmetrical epoxide, the two carbons of the epoxide are chemically equivalent, simplifying the regiochemical outcome. The diastereoselectivity of the reaction will be primarily determined by the inherent facial selectivity of the chiral piperazin-2-one nucleophile and any directing effects from existing stereocenters on the ring. The use of Lewis acid catalysts can enhance the reactivity of the epoxide and may also influence the diastereoselectivity of the ring-opening process. nih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Key Features | Stereochemical Outcome |

| Epoxide Ring-Opening | Piperazin-2-one, Cyclopentene Oxide, optional Lewis Acid catalyst | Forms a C-N bond and a hydroxyl group simultaneously. | Typically proceeds via an S(_N)2 mechanism, leading to a trans relationship between the amino and hydroxyl groups. |

Application of Asymmetric Catalysis in Total Synthesisrroij.com

Asymmetric catalysis plays a pivotal role in the total synthesis of complex molecules containing the piperazin-2-one motif. rroij.com Catalytic methods offer significant advantages over classical approaches that rely on chiral pool starting materials or chiral auxiliaries, including improved atom economy and the ability to access both enantiomers of the target molecule. dicp.ac.cn

In the context of synthesizing this compound, asymmetric catalysis can be applied at two key stages:

Enantioselective synthesis of the piperazin-2-one core: As discussed in section 2.1.1, methods such as palladium- or iridium-catalyzed asymmetric hydrogenation are instrumental in establishing the initial stereocenter(s) on the heterocyclic ring with high enantiomeric purity. rroij.commdpi.com

Kinetic resolution: In scenarios where a racemic mixture of a piperazin-2-one precursor is used, asymmetric catalysis can be employed to selectively react with one enantiomer, leaving the other unreacted. For instance, a kinetic resolution of N-heterocycles through catalytic N-acylation has been developed, which could potentially be adapted for piperazinone systems. rroij.com

The strategic application of asymmetric catalysis allows for the efficient and elegant construction of the desired stereoisomer of this compound, minimizing the need for tedious and often low-yielding chiral separations.

Novel Reaction Pathways for Piperazin-2-one Ring Formation

Beyond the stereoselective functionalization of pre-formed piperazin-2-one rings, significant research has been directed towards the development of novel and efficient methods for the construction of the piperazin-2-one scaffold itself. These methods often provide rapid access to a diverse range of substituted piperazinones.

Cyclization Reactions and Ring-Closing Methodologiesrroij.comresearchgate.net

A variety of cyclization reactions and ring-closing methodologies have been reported for the synthesis of the piperazin-2-one ring. These methods typically involve the formation of one or two key bonds to close the six-membered ring.

Jocic-type reactions with N-substituted diamines have been shown to be an effective method for the synthesis of 1- and 4-substituted piperazin-2-ones. researchgate.net This approach can transform enantiomerically-enriched trichloromethyl-containing alcohols into substituted piperazinones with little to no loss of stereochemical integrity. researchgate.netresearchgate.net

Reductive amination of dicarbonyl compounds followed by cyclization is another common strategy. acs.org Additionally, transition-metal-catalyzed cyclization reactions have emerged as powerful tools for the synthesis of piperazine (B1678402) and piperazinone derivatives. beilstein-journals.org For instance, a palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines. beilstein-journals.org

| Cyclization Strategy | Starting Materials | Key Features |

| Jocic-type Reaction | Enantioenriched trichloromethyl-alcohols, N-substituted diamines | Regioselective formation of 1- or 4-substituted piperazin-2-ones. researchgate.netresearchgate.net |

| Reductive Amination/Cyclization | Dicarbonyl compounds, Amines | A versatile approach to a variety of substituted piperazinones. acs.org |

| Pd-catalyzed Cyclization | Propargyl units, Diamine components | Modular synthesis with high regio- and stereochemical control. beilstein-journals.org |

Multi-Component Reaction Approaches to the Core Structurerroij.commdpi.com

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like piperazin-2-ones. MCRs allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. dicp.ac.cnacs.org This methodology can provide 3-aryl/alkyl piperazin-2-ones in good yields and high enantiomeric excesses. acs.org The key steps are stereoselectively catalyzed by a quinine-derived urea. acs.org

Another MCR approach involves a one-pot three-component ring-opening cyclization from N-activated aziridines, anilines, and propargyl carbonates. nih.gov This method yields highly substituted and functionalizable piperazines with excellent stereoselectivity. nih.gov While this specific example leads to piperazines, the underlying principles could potentially be adapted for the synthesis of piperazin-2-one scaffolds.

The development of novel MCRs for the synthesis of the this compound core structure would be a significant advancement, offering a convergent and efficient route to this complex molecule.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern medicinal and process chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, several green chemistry strategies can be envisioned, focusing on solvent selection, reaction conditions, and the optimization of atom economy.

Solvent-Free or Low-Environmental-Impact Synthesis

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free or low-environmental-impact synthetic routes is therefore a key goal in green chemistry.

Solvent-Free Approaches:

One promising avenue for the green synthesis of this compound is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. Microwave-assisted organic synthesis can accelerate reaction rates, improve yields, and often allows for reactions to proceed without a solvent. For instance, a potential solvent-free approach for synthesizing the target molecule could involve the reaction of a suitable N-substituted ethylenediamine (B42938) derivative with a cyclopentene oxide derivative or a related electrophile under microwave irradiation. This methodology has been successfully applied to the synthesis of other substituted piperazin-2-ones, demonstrating the feasibility of this approach. nih.gov

Another solvent-free strategy could involve mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate and sustain a chemical reaction. This technique has been shown to be effective for various organic transformations and completely eliminates the need for a solvent.

Low-Environmental-Impact Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs). For the synthesis of this compound, solvents with a lower environmental impact could be employed. These include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for green synthesis. mdpi.com Reactions in water can sometimes be promoted by the use of phase-transfer catalysts or by the hydrophobic effect.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. Its properties can be tuned by adjusting pressure and temperature, making it a versatile medium for organic reactions.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, glycerol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petroleum-based solvents.

The choice of a low-impact solvent would depend on the specific reaction step in the synthesis of this compound, considering the solubility of reactants and the compatibility with the reaction conditions.

A hypothetical green synthesis of this compound could involve the reaction of piperazin-2-one with 1,2-epoxycyclopentane. This reaction could potentially be carried out under solvent-free conditions or in a green solvent like water or ethanol, possibly with the aid of a recyclable catalyst.

Table 1: Comparison of Conventional vs. Green Solvents in Heterocyclic Synthesis

| Solvent Type | Examples | Environmental Impact | Potential Application in this compound Synthesis |

| Conventional | Dichloromethane, Toluene, DMF | High (toxic, volatile, often petroleum-derived) | Traditional synthetic routes for piperazinones. |

| Green | Water, Ethanol, 2-MeTHF, scCO₂ | Low (non-toxic, renewable, low volatility) | Greener alternatives for alkylation and cyclization steps. |

| Solvent-Free | Microwave-assisted, Mechanochemical | Minimal (eliminates solvent waste) | Direct reaction of precursors under microwave or grinding conditions. |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org A reaction with high atom economy is one that generates minimal waste.

Calculating Atom Economy:

The percent atom economy is calculated using the following formula:

For the synthesis of this compound, optimizing atom economy would involve choosing reaction pathways that maximize the incorporation of reactant atoms into the final product. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts.

Strategies for Optimizing Reaction Efficiency:

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow for milder reaction conditions (lower temperature and pressure), and can often be used in small amounts and recycled. For the synthesis of this compound, catalytic methods such as palladium-catalyzed amination or iridium-catalyzed hydrogenation could be employed to form the piperazinone ring or introduce the hydroxycyclopentyl group with high efficiency. dicp.ac.cnrsc.org The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused.

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates can significantly reduce solvent use, purification steps, and waste generation. A one-pot synthesis of this compound could involve the sequential addition of reagents to a single reaction vessel to build the molecule in a more streamlined and efficient manner. nih.govacs.org

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under mild conditions. mdpi.com Photoredox catalysis offers a green alternative to traditional methods that may require harsh reagents or high temperatures and has been applied to the functionalization of piperazine scaffolds.

Table 2: Hypothetical Atom Economy for a Synthesis of this compound

Let's consider a hypothetical synthesis via the reaction of piperazin-2-one with 1,2-epoxycyclopentane:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperazin-2-one | C₄H₈N₂O | 100.12 |

| 1,2-Epoxycyclopentane | C₅H₈O | 84.12 |

| Product | This compound | C₉H₁₆N₂O₂ |

In this idealized addition reaction, the theoretical atom economy would be:

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanisms for Key Synthetic Steps

The synthesis of 4-(2-Hydroxycyclopentyl)piperazin-2-one involves two critical transformations: the construction of the piperazin-2-one (B30754) heterocycle and the subsequent N-alkylation to introduce the 2-hydroxycyclopentyl moiety. The mechanisms of these steps are crucial for controlling the final structure and stereochemistry of the molecule.

A common and efficient strategy for constructing the piperazin-2-one core involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide or a related two-carbon electrophile. For instance, the reaction of a protected ethylenediamine with chloroacetyl chloride proceeds via an initial acylation, followed by an intramolecular nucleophilic substitution (an SN2 reaction) where the second nitrogen atom displaces the chloride to form the six-membered ring.

The second key step is the introduction of the 2-hydroxycyclopentyl group onto the N4 position of the piperazin-2-one ring. A highly effective method for achieving this is through the nucleophilic ring-opening of cyclopentene (B43876) oxide. In this reaction, the secondary amine nitrogen of the piperazin-2-one acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This process is a classic SN2-type reaction, which occurs with inversion of configuration at the carbon atom being attacked. The reaction is typically conducted under basic or neutral conditions and results in the formation of a covalent bond between the nitrogen and a carbon of the cyclopentyl ring, while the epoxide oxygen is converted into a hydroxyl group upon protonation during workup. This ring-opening is stereospecific and leads directly to the trans configuration of the final product. researchgate.netyoutube.comyoutube.com

Transition State Analysis in Asymmetric Transformations

While specific transition state analyses for the asymmetric synthesis of this compound are not extensively documented, valuable insights can be drawn from studies on analogous heterocyclic systems. The stereochemistry of the final product can be influenced during either the formation of the piperazinone ring or the addition of the cyclopentyl group if chiral precursors or catalysts are used.

In the asymmetric synthesis of substituted piperazines, the transition state of the cyclization step is pivotal for establishing stereocenters on the ring. rsc.org A proposed working hypothesis for the formation of cis-disubstituted piperazines involves a transition state where steric interactions are minimized. For example, in a cyclization reaction, a bulky substituent on one of the nitrogen atoms may rotate to avoid destabilizing allylic 1,3-strain (A1,3-interaction). rsc.org This rotation allows other substituents to adopt a pseudoequatorial orientation in the chair-like transition state, which is energetically more favorable and leads to the observed cis-stereoisomer. rsc.org

Applying this model to the synthesis of a chiral piperazin-2-one, a chiral auxiliary or a chiral ligand coordinated to a metal catalyst would orchestrate the geometry of the transition state. By creating a well-defined chiral environment, the catalyst can force the cyclizing molecule into a specific conformation, making the approach of the nucleophilic nitrogen to the electrophilic carbon highly facial-selective. This would lead to the preferential formation of one enantiomer of the piperazinone ring over the other.

Role of Catalysts and Ligands in Reaction Selectivity

Catalysts and their associated ligands play a fundamental role in governing the selectivity and efficiency of synthetic routes toward complex molecules like this compound. Transition metal catalysis, particularly with palladium, iridium, and ruthenium, is widely employed in the synthesis of piperazine (B1678402) and piperazinone scaffolds. dicp.ac.cnacs.orgacs.orgorganic-chemistry.org

Palladium catalysts are particularly versatile for constructing the piperazinone ring. acs.org For example, palladium-catalyzed decarboxylative cyclization reactions can couple diamine components with propargyl units to form the heterocyclic core with excellent yield and high stereochemical control. acs.org The choice of phosphine (B1218219) ligand is critical in these transformations. Bidentate phosphine ligands like DPEphos (Bis(2-diphenylphosphinophenyl)ether) can modulate the electronic properties and steric environment of the palladium center, thereby influencing reaction rates and selectivity. acs.org

Iridium catalysts have also emerged as powerful tools, especially in the C-H functionalization and asymmetric synthesis of piperazines. acs.orgmdpi.com For instance, iridium complexes can catalyze the formal [3+3] cycloaddition of imines to generate C-substituted piperazines with high diastereoselectivity under mild conditions. acs.org The catalyst facilitates the coupling in a specific head-to-head manner, leading to the selective formation of a single diastereomer. acs.org Photocatalysis using iridium complexes has also been used for C-H arylation of piperazines, proceeding via a single-electron transfer mechanism. mdpi.com

The following table summarizes the role of various catalysts and ligands in the synthesis of related piperazine and piperazinone structures.

| Catalyst System | Ligand(s) | Reaction Type | Role in Selectivity |

| Pd₂(dba)₃ | DPEphos | Decarboxylative Cyclization | Promotes efficient C-N bond formation for piperazinone ring construction with high regiochemical and stereochemical control. acs.org |

| [IrCl(cod)(PPh₃)] | PPh₃ | [3+3] Cycloaddition of Imines | Achieves high diastereoselectivity in the synthesis of C-substituted piperazines by controlling the coupling pathway. acs.org |

| Ir(ppy)₃ | ppy | Photoredox C-H Arylation | Enables direct functionalization of the piperazine ring via a single-electron transfer mechanism, with selectivity influenced by the electronic properties of the substrate. mdpi.com |

| Pd(OAc)₂ / Chiral Phosphine | Chiral Ligands (e.g., BINAP derivatives) | Asymmetric Hydrogenation | Used in the asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn |

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for the synthesis of this compound is not extensively available in the literature. However, the kinetics of the key N-alkylation step—the ring-opening of cyclopentene oxide by piperazin-2-one—can be predicted based on analogous SN2 reactions. researchgate.net

This reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the piperazin-2-one (the nucleophile) and cyclopentene oxide (the electrophile). The rate law can be expressed as:

Rate = k[piperazin-2-one][cyclopentene oxide]

Several factors would influence the rate constant (k):

Nucleophilicity: The rate is directly proportional to the nucleophilicity of the N4 nitrogen of the piperazin-2-one. Electron-donating groups on the piperazinone ring would increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups would have the opposite effect.

Steric Hindrance: Although the piperazin-2-one is a secondary amine, steric bulk around the nitrogen atom could hinder its approach to the epoxide, thereby slowing the reaction.

Solvent: Polar aprotic solvents, such as DMSO or DMF, are generally effective for SN2 reactions as they can solvate the cation of any base used without strongly solvating and deactivating the nucleophile.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy.

Kinetic studies on the N-alkylation of other nitrogen heterocycles have confirmed second-order kinetics and have been used to determine activation parameters, providing insights into the transition state. researchgate.net Similar experimental approaches, such as real-time NMR spectroscopy, could be employed to determine the rate constants and activation parameters for the synthesis of this compound. researchgate.net

Understanding Stereochemical Outcomes in Ring Construction and Substituent Addition

The stereochemistry of this compound is defined by stereocenters on both the cyclopentyl ring and potentially the piperazinone ring. The control of these stereocenters is a critical aspect of its synthesis.

The dominant factor controlling the stereochemistry of the cyclopentyl moiety is the mechanism of the epoxide ring-opening. The addition of the piperazin-2-one nucleophile to cyclopentene oxide proceeds via a concerted SN2 mechanism. A key feature of this mechanism is that the nucleophile attacks the carbon atom from the side opposite to the C-O bond of the epoxide ring (a process known as "anti-attack" or "backside attack"). youtube.comyoutube.com This attack forces an inversion of the stereochemical configuration at the carbon center being attacked.

Starting with meso-cyclopentene oxide (which has a plane of symmetry), the nucleophilic attack at either of the two equivalent carbons results in a racemic mixture of enantiomers. However, in both enantiomers, the newly formed hydroxyl group and the newly attached piperazinone substituent will be on opposite faces of the cyclopentane (B165970) ring. This leads exclusively to the trans-1,2-disubstituted product. This stereochemical outcome is highly reliable and is a common strategy for synthesizing trans-1,2-amino alcohols on cyclic scaffolds. researchgate.net

If the piperazinone ring itself is chiral, its construction must be achieved through an asymmetric method. This can be accomplished by using starting materials from the "chiral pool," such as amino acid derivatives, or by employing a chiral auxiliary or catalyst during the cyclization step. dicp.ac.cn As discussed in the context of transition state analysis (Section 3.1.1), a chiral catalyst creates a diastereomeric transition state that lowers the activation energy for the formation of one enantiomer over the other, leading to an enantioenriched product. The final stereochemical outcome of the entire molecule would therefore be a combination of the stereocontrol exerted during the piperazinone ring formation and the inherent trans-directing nature of the epoxide opening.

Chemical Transformations and Derivatization

Functional Group Interconversions on the Hydroxycyclopentyl Moiety

The secondary alcohol on the cyclopentyl ring is a key site for chemical modification, enabling oxidation, reduction, and protection/deprotection strategies to introduce new functionalities or to facilitate reactions at other sites of the molecule.

The secondary hydroxyl group can be readily oxidized to the corresponding ketone, 4-(2-oxocyclopentyl)piperazin-2-one. This transformation is crucial for accessing a different class of derivatives and can be accomplished using a variety of modern oxidation reagents. Chemoselective oxidation is paramount to avoid side reactions at the electron-rich N4-amine. Mild, selective methods are therefore preferred. For instance, copper-catalyzed aerobic oxidation systems, often in the presence of a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), are effective for oxidizing alcohols without affecting amine groups. nih.govresearchgate.net Other common reagents suitable for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) and Dess-Martin periodinane (DMP).

Conversely, the resulting ketone, 4-(2-oxocyclopentyl)piperazin-2-one, can be reduced back to the secondary alcohol. This reduction can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method. acs.org These reduction methods can proceed with diastereoselectivity, potentially favoring the formation of either the cis or trans isomer of the starting alcohol, depending on the reagent and steric hindrance imposed by the piperazinone ring.

| Transformation | Reagent/Catalyst System | Product |

| Oxidation | TEMPO/Cu(I)/O₂ | 4-(2-Oxocyclopentyl)piperazin-2-one |

| Oxidation | Dess-Martin Periodinane (DMP) | 4-(2-Oxocyclopentyl)piperazin-2-one |

| Oxidation | Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | 4-(2-Oxocyclopentyl)piperazin-2-one |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(2-Hydroxycyclopentyl)piperazin-2-one |

| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | This compound |

To perform selective reactions on the piperazin-2-one (B30754) ring, particularly at the N4-nitrogen, it is often necessary to temporarily mask the hydroxyl group. This prevents its interference as a nucleophile or its reaction under conditions intended for other parts of the molecule. Silyl (B83357) ethers are among the most common and effective protecting groups for alcohols in the presence of amines. researchgate.net

Reacting the molecule with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a non-nucleophilic base like imidazole, selectively forms a bulky silyl ether. researchgate.net This group is stable under a wide range of conditions, including those used for N-alkylation and N-acylation, but can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net Another option is the use of a benzyl (B1604629) ether (Bn), installed using benzyl bromide (BnBr) and a base like sodium hydride (NaH). Benzyl ethers are robust but can be cleaved under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C). uobaghdad.edu.iq

| Protecting Group | Protection Reagent | Deprotection Reagent |

| TBDMS Ether | TBDMSCl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

| TIPS Ether | TIPSCl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

| Benzyl Ether | Benzyl Bromide, NaH | H₂, Pd/C (Hydrogenolysis) |

Transformations at the Piperazin-2-one Nitrogen Atoms

The piperazin-2-one ring contains two nitrogen atoms with distinct chemical properties: a more nucleophilic secondary amine at the N4 position and a less reactive secondary amide at the N1 position. This difference in reactivity is the foundation for selective transformations.

The N4-nitrogen is significantly more basic and nucleophilic than the N1-amide nitrogen. Consequently, it is the primary site for electrophilic attack.

N-Alkylation: Mono-alkylation at the N4 position can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a mild base such as potassium carbonate. nih.gov To avoid potential O-alkylation of the hydroxyl group, it is often prudent to first protect it as a silyl ether. Another powerful method for N-alkylation is reductive amination, which involves reacting the N4-amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Acylation: Similarly, N-acylation occurs selectively at the N4 position. Treatment with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) readily yields the corresponding N4-acyl derivative. nih.govrsc.org This reaction is typically fast and high-yielding due to the high nucleophilicity of the N4-amine.

Alkylation or acylation at the less reactive N1 amide nitrogen is more challenging and requires harsher conditions. It typically involves pre-treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate the amide, generating a more potent nucleophile which can then react with an electrophile. nih.govnih.gov For this strategy to be successful, both the N4-amine and the hydroxyl group must be protected beforehand.

| Position | Reaction | Reagents | Conditions |

| N4 | Alkylation | Alkyl Halide, K₂CO₃ | Standard heating |

| N4 | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Mild, acidic catalyst |

| N4 | Acylation | Acyl Chloride, Et₃N | Room temperature or 0 °C |

| N1 | Alkylation/Acylation | 1. Strong Base (e.g., NaH) 2. Electrophile | Anhydrous, requires prior protection of N4 and OH |

The cyclic amide (lactam) structure of the piperazin-2-one core can undergo ring-opening reactions under hydrolytic conditions. Treatment with strong aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures will cleave the amide bond, yielding a substituted ethylenediamine (B42938) derivative, specifically N-(2-aminoethyl)-N'-(2-hydroxycyclopentyl)ethane-1,2-diamine.

Ring-expansion reactions of the piperazin-2-one core are less common but can be envisioned through multi-step sequences. For example, reduction of the amide carbonyl to a methylene (B1212753) group using strong reducing agents like LiAlH₄ would first convert the piperazin-2-one into a piperazine (B1678402). Subsequent reactions on the resulting piperazine could potentially lead to ring-expanded products like diazepanes, although this is not a direct transformation of the piperazin-2-one ring itself. organic-chemistry.org Methodologies involving rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, could theoretically be applied to quaternary ammonium (B1175870) salt derivatives to achieve ring expansion, but these are complex, multi-step processes. researchgate.net

Regioselective and Chemoselective Derivatization Strategies

The presence of three different functional groups necessitates careful planning for selective derivatization. The inherent reactivity differences provide a clear hierarchy for targeting these sites.

N4-Amine Modification: The secondary amine at the N4 position is the most nucleophilic and basic site in the molecule. It will react preferentially with most electrophiles (alkyl halides, acyl chlorides, etc.) under neutral or mildly basic conditions. To ensure exclusive N4-functionalization, protecting the hydroxyl group as a silyl ether is a recommended first step. researchgate.netreddit.com

Hydroxyl Group Modification: The secondary alcohol can be targeted in several ways. It can be protected with an oxophilic reagent like a silyl chloride, which will favor reaction at the oxygen over the N4-amine. reddit.com Alternatively, after protecting the N4-amine (e.g., as a carbamate (B1207046) like Boc or Cbz), the hydroxyl group can be freely oxidized, acylated, or converted into a leaving group for substitution reactions.

N1-Amide Modification: The amide nitrogen is the least reactive site. Derivatization at this position requires the protection of both the N4-amine and the hydroxyl group, followed by deprotonation of the amide with a strong, non-nucleophilic base before introducing an electrophile. nih.govnih.gov

A plausible strategy for the selective derivatization of all three sites could be as follows:

Protect the N4-amine with a Boc group (di-tert-butyl dicarbonate).

Protect the hydroxyl group as a TBDMS ether.

Deprotonate the N1-amide with NaH and react with an electrophile (E¹).

Selectively deprotect the hydroxyl group with TBAF.

Functionalize the free hydroxyl group (e.g., oxidation).

Remove the N4-Boc group under acidic conditions (e.g., TFA).

Functionalize the now-free N4-amine with a different electrophile (E²).

This systematic approach, leveraging the principles of chemoselectivity and orthogonal protecting groups, allows for the controlled and regioselective synthesis of complex derivatives of this compound.

Supramolecular Interactions and Self-Assembly Potential of Derivatives

The piperazin-2-one core contains an amide functionality which is a robust hydrogen-bonding unit. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This combination frequently leads to the formation of a reliable supramolecular synthon known as the R²₂(8) motif, where two molecules form a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds. This dimerization can be a fundamental step in the formation of larger assemblies, such as one-dimensional tapes or two-dimensional sheets. The study of various lactam-containing molecules has repeatedly demonstrated the prevalence of this and other related hydrogen-bonding patterns.

Furthermore, the piperazine ring includes a secondary amine (N-H) that introduces an additional hydrogen bond donor site. This feature significantly increases the potential for creating more complex and higher-dimensional networks. Unlike simple lactams that might predominantly form linear tapes, the derivatives of this compound can engage in hydrogen bonding in multiple directions. The crystal structures of piperazine and its salts often reveal extensive hydrogen-bonded chains and sheets. iucr.orgiucr.org For instance, in the crystal structure of piperazine itself, N-H···N hydrogen-bonded chains are linked together to form sheets. iucr.org

The presence of a hydroxyl (-OH) group on the cyclopentyl substituent is another critical factor. The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming O-H···O and O-H···N bonds. This group can compete with or complement the amide and amine hydrogen bonding, leading to a variety of possible supramolecular architectures. nih.gov For example, it could form hydrogen bonds with the carbonyl oxygen of the piperazinone ring, the nitrogen atoms of the piperazine ring, or with the hydroxyl group of an adjacent molecule. The interplay between these different hydrogen bond donors and acceptors can result in intricate three-dimensional networks. Studies on piperazine-1,4-diol, for instance, have shown that the hydroxyl groups lead to the formation of distinct 2D layered structures in co-crystals. rsc.org

Derivatization of the secondary amine or the hydroxyl group would offer a strategy to systematically modify and control the self-assembly process. For example, acylation of the secondary amine would replace a hydrogen bond donor with an acceptor, likely altering the entire hydrogen-bonding network. Similarly, esterification of the hydroxyl group would remove a strong hydrogen bond donor, shifting the balance of interactions and potentially favoring different packing arrangements.

| Supramolecular Synthon / Interaction | Interacting Groups | Potential Resulting Architecture | Reference Analogues |

| Amide-Amide Dimer | Piperazinone N-H and C=O | 1D Tapes, 2D Sheets | Lactams, Piperazine-2,5-diones |

| Amine Chain | Piperazine N-H and N | 1D Chains, 2D Sheets | Piperazine, Piperidine |

| Hydroxyl-Amide Interaction | Cyclopentyl-OH and Piperazinone C=O | Cross-linking of chains/sheets | Hydroxy-substituted amides |

| Hydroxyl-Amine Interaction | Cyclopentyl-OH and Piperazine N | Complex 3D Networks | Amino alcohols |

| Hydroxyl-Hydroxyl Chain | Cyclopentyl-OH | 1D Chains, Rings | Diols, Alcohols |

Table 1. Potential Supramolecular Interactions in this compound Derivatives and Their Expected Influence on Self-Assembly. This table summarizes the primary hydrogen-bonding interactions anticipated for derivatives of this compound, based on the behavior of analogous functional groups in other molecular systems, and the potential supramolecular architectures they could form.

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(2-Hydroxycyclopentyl)piperazin-2-one in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are required to assign all proton and carbon signals and to establish through-bond connectivities.

In a typical ¹H NMR spectrum, the protons of the piperazin-2-one (B30754) and cyclopentyl rings would exhibit complex splitting patterns due to spin-spin coupling. For instance, the aliphatic protons of the piperazine (B1678402) ring are expected to appear as multiplets in the δ 2.5-3.9 ppm range researchgate.net. The protons on the cyclopentyl ring would also show complex multiplets, with the proton attached to the hydroxyl-bearing carbon appearing at a characteristically downfield chemical shift.

The ¹³C NMR spectrum would provide information on the number of distinct carbon environments. The carbonyl carbon of the piperazin-2-one ring is expected to have a chemical shift in the range of δ 165-175 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and based on general chemical shift ranges for similar structural motifs.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| C=O | 170.5 | - | - |

| Piperazine CH₂ | 50.2 | 3.40 | m |

| Piperazine CH₂ | 48.7 | 3.10 | m |

| Piperazine CH₂ | 45.1 | 2.85 | m |

| Cyclopentyl CH-OH | 75.3 | 4.10 | m |

| Cyclopentyl CH-N | 62.8 | 3.20 | m |

| Cyclopentyl CH₂ | 34.5 | 1.90 | m |

| Cyclopentyl CH₂ | 28.9 | 1.70 | m |

| Cyclopentyl CH₂ | 22.1 | 1.60 | m |

2D NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the cyclopentyl and piperazin-2-one rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the cyclopentyl ring and the piperazine nitrogen, as well as confirming the positions of substituents on both rings.

Conformational Analysis via NMR

The piperazine ring typically adopts a chair conformation to minimize steric strain fujifilm.comrsc.org. The presence of substituents can influence the ring's conformational dynamics. Temperature-dependent NMR studies can provide insights into the energy barriers of ring inversion and the rotation around the N-C bonds rsc.org. For this compound, the orientation (axial or equatorial) of the hydroxycyclopentyl group on the piperazine ring would be a key aspect of its conformational analysis. The observation of distinct conformers at low temperatures that coalesce at higher temperatures can be used to determine the activation energy for conformational exchange rsc.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure and can help to confirm the connectivity of the different structural units. For piperazine derivatives, characteristic fragmentation patterns often involve cleavage of the bonds adjacent to the nitrogen atoms. For this compound, expected fragmentation pathways could include the loss of the hydroxycyclopentyl group or cleavage within the piperazin-2-one ring.

Table 2: Expected HRMS Fragmentation Data for this compound (Note: This data is illustrative and based on common fragmentation patterns of related compounds.)

| m/z (calculated) | Ion Formula | Description |

| 199.1441 | [C₉H₁₉N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 181.1335 | [C₉H₁₇N₂O]⁺ | Loss of H₂O |

| 99.0811 | [C₅H₁₁N₂]⁺ | Cleavage of the hydroxycyclopentyl group |

| 85.0655 | [C₅H₉O]⁺ | Hydroxycyclopentyl fragment |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the connectivity of the atoms and reveal the solid-state conformation of both the piperazine and cyclopentyl rings. It would also show the relative stereochemistry of the substituents. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of the compound. The piperazine ring in similar structures is often observed in a chair conformation in the solid state.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, with its broadness suggesting hydrogen bonding. A strong absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching of the amide group in the piperazin-2-one ring. C-H stretching vibrations for the aliphatic rings would appear below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds. It is also a powerful tool for studying hydrogen bonding in different environments. Changes in the frequency and bandwidth of the O-H stretching mode in the Raman spectrum can provide insights into the strength and nature of hydrogen bonds.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also stereochemically informative and can be used to assign the absolute configuration of chiral molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure of molecules. A primary application of DFT in the study of flexible molecules like 4-(2-Hydroxycyclopentyl)piperazin-2-one is the determination of its conformational preferences. The molecule's rotatable bonds—specifically the bond connecting the cyclopentyl ring to the piperazinone nitrogen and the bonds within the cyclopentyl ring itself—give rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

DFT calculations, often employing functionals like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a systematic conformational search. jksus.org This process involves generating a multitude of possible starting geometries and then optimizing each one to find the nearest energy minimum. The relative energies of these optimized conformers are then calculated to identify the most stable, or ground-state, conformation. For substituted piperazines, it has been shown that the axial conformation can be preferred in certain cases, sometimes stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, a key interaction to investigate would be the potential for an intramolecular hydrogen bond between the hydroxyl group on the cyclopentyl ring and the carbonyl oxygen or the other nitrogen atom of the piperazinone ring. Such an interaction could significantly stabilize a particular conformer.

The results of a hypothetical DFT conformational analysis are presented in Table 1. This table illustrates how the relative energies of different conformers can be quantified, with lower energies indicating greater stability. The conformer exhibiting an intramolecular hydrogen bond would be expected to have the lowest relative energy.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Intramolecular H-bond (OH to C=O) | 0.00 |

| 2 | Extended, no H-bond | 2.54 |

| 3 | Cyclopentyl ring pucker variant 1 | 1.89 |

| 4 | Cyclopentyl ring pucker variant 2 | 3.12 |

Note: Data are illustrative and represent typical outcomes of DFT calculations for such a molecule.

Prediction of Spectroscopic Parameters (NMR, IR)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be invaluable for the characterization of newly synthesized compounds. DFT methods can be employed to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies of this compound.

To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. The magnetic shielding tensors are calculated for each nucleus in the optimized geometry of the most stable conformer. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes. Key vibrational frequencies to be expected for this compound would include the O-H stretch of the hydroxyl group, the C=O stretch of the amide, N-H stretches (if present, though in this N-substituted piperazinone it is absent), and various C-H and C-N stretching and bending modes. A comparison of the calculated and experimental spectra can confirm the presence of specific functional groups and provide insights into the molecular structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying stable, low-energy conformers, it provides a static picture of the molecule. Molecular Dynamics (MD) simulations, on the other hand, offer a dynamic view of the conformational landscape by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can explore the accessible conformations of this compound at a given temperature.

Reaction Pathway Modeling and Energetic Analysis of Transformations

Computational chemistry can also be used to model the chemical reactions that this compound might undergo. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is critical for predicting the feasibility and rate of a chemical transformation.

For instance, the synthesis of this compound likely involves several steps. DFT calculations could be used to model each of these steps, providing insights into the reaction mechanism. For example, the nucleophilic substitution reaction between a piperazin-2-one (B30754) precursor and a cyclopentyl-containing electrophile could be modeled to understand the stereochemical outcome of the reaction. Furthermore, potential metabolic transformations of the molecule, such as oxidation of the hydroxyl group or enzymatic cleavage of the amide bond, could be investigated computationally to predict its metabolic fate.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state is governed by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. These interactions dictate the crystal packing and can influence physical properties like solubility and melting point. Computational methods can be used to predict and analyze these interactions, providing insights into the supramolecular assembly of this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions involved in strong intermolecular interactions can be identified. For this compound, the hydroxyl group and the carbonyl group are expected to be key players in forming hydrogen bonding networks, which are often observed in the crystal structures of piperazinediones. acs.orgacs.org The cyclopentyl group, being largely nonpolar, would likely engage in weaker van der Waals interactions.

By understanding the preferred non-covalent interactions of the molecule, it is possible to computationally predict plausible crystal packing arrangements. This can be particularly useful in the field of crystal engineering, where the goal is to design materials with specific properties by controlling their supramolecular architecture.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical compound “this compound” to fulfill the detailed article outline as requested. The search results did not yield specific research findings, data, or examples of this particular compound being utilized in the specified roles.

The provided search results contain general information about the broader classes of compounds to which "this compound" belongs, such as piperazines, piperazinones, and their derivatives. For instance, the piperazine (B1678402) scaffold is widely recognized as a "privileged structure" in medicinal chemistry and is a core component in many biologically active compounds. rsc.orgnih.govresearchgate.netnih.gov Research extensively covers the synthesis of various piperazine derivatives and their use as precursors for complex heterocyclic systems, nih.govnih.govorganic-chemistry.org scaffolds for materials like metal-organic frameworks, rsc.org and as ligands in catalysis. nih.govresearchgate.net Similarly, the development of molecular probes for chemical biology often incorporates the piperazine motif. chemrxiv.orgchemrxiv.org

However, no documents specifically detail the use of This compound in the following contexts:

Role As a Building Block in Advanced Organic Synthesis

Development of Molecular Probes for Chemical Biology Research:Its use in the creation of molecular probes is not documented in the provided results.

Due to the lack of specific data and research findings for "4-(2-Hydroxycyclopentyl)piperazin-2-one," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on unrelated compounds. Therefore, the requested article cannot be generated at this time.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 4-(2-hydroxycyclopentyl)piperazin-2-one and its derivatives is often confined to traditional batch processing. However, the pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry for improved efficiency, safety, and scalability. mdpi.comucd.ie The transition of synthetic methods from batch to continuous flow conditions offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.commdpi.com

Future research should focus on adapting the synthesis of the this compound scaffold to a continuous flow process. This could involve telescoping multiple reaction steps without the need for intermediate isolation and purification, significantly reducing production costs and waste. mdpi.com Automated synthesis platforms, coupled with real-time reaction monitoring, could be employed to rapidly screen various reaction conditions and build a library of derivatives. For instance, a flow reactor setup could be designed for the key cyclization or condensation steps, potentially improving yields and diastereoselectivity. mdpi.com

| Parameter | Batch Synthesis (Conventional) | Flow Chemistry (Proposed Future Direction) | Key Advantages of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, superior thermal control. ucd.ie | Improved safety, higher selectivity, reduced byproducts. |

| Mass Transfer | Dependent on stirring efficiency, can be inefficient for multiphasic reactions. | Efficient mixing through diffusion and advection in microchannels. mdpi.com | Faster reaction rates, higher conversions. |

| Scalability | Challenging, often requires re-optimization of conditions. | Straightforward by running the system for longer durations ("scaling out"). | Seamless transition from lab to production scale. ucd.ie |

| Safety | Large volumes of reagents and solvents pose significant risks. | Small reaction volumes at any given time minimize risk. mdpi.com | Enables use of hazardous reagents and extreme conditions. |

| Automation | Difficult to fully automate complex multi-step syntheses. | Easily integrated with automated pumps, valves, and analytical tools. | High-throughput screening and library synthesis. |

Exploitation of Unique Reactivity for Novel Transformations

The this compound molecule contains multiple functional groups—a secondary alcohol, a lactam, and a tertiary amine—that can be selectively targeted for novel chemical transformations. The inherent chirality of the 2-hydroxycyclopentyl group makes it a valuable target for asymmetric synthesis and catalysis.

Future work could explore the following:

Stereoselective Catalysis: The hydroxyl and adjacent piperazine (B1678402) nitrogen could act as a bidentate ligand, directing the stereochemical outcome of reactions on a substrate. This could be exploited in asymmetric catalysis, where the compound or its derivatives serve as chiral ligands for metal-catalyzed transformations.

Derivatization of the Hydroxyl Group: The secondary alcohol is a prime site for derivatization to introduce new functionalities. Esterification or etherification could be used to attach reporter groups, polymers, or pharmacophores, thereby modulating the compound's physical or biological properties.

Lactam Ring Modifications: The piperazin-2-one (B30754) ring can undergo various transformations. For example, reduction of the amide bond could yield the corresponding piperazine, while ring-opening reactions could provide access to linear amino acid derivatives. Modern synthetic methods, such as photoredox catalysis, could be employed for C-H functionalization of the piperazine ring, allowing for the introduction of diverse substituents at the carbon atoms, a strategy that remains underexplored for many piperazine derivatives. mdpi.com

Expansion into Materials Science and Supramolecular Chemistry

The piperazine scaffold is a well-established building block in supramolecular chemistry, capable of forming predictable hydrogen-bonded networks. rsc.org The presence of both hydrogen bond donors (the hydroxyl group and the N-H of the lactam) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen) in this compound makes it an excellent candidate for constructing complex, self-assembled supramolecular structures.

Unexplored avenues in this area include:

Crystal Engineering: Systematic studies on the co-crystallization of this compound with various co-formers could lead to the discovery of new crystalline materials with tailored properties, such as specific 2D or 3D hydrogen-bonded networks. rsc.org

Metal-Organic Frameworks (MOFs): The piperazine moiety can act as a versatile ligand for coordinating with metal ions. rsc.org The hydroxyl group provides an additional coordination site, potentially leading to the formation of novel MOFs with unique topologies and functionalities for applications in gas storage, separation, or catalysis.

Organogels and Liquid Crystals: Modification of the cyclopentyl or piperazinone rings with long alkyl chains could induce self-assembly into soft materials like organogels or liquid crystals. The specific stereochemistry and hydrogen-bonding capabilities of the molecule would play a crucial role in directing the packing and macroscopic properties of these materials.

| Potential Application Area | Key Molecular Features | Examples of Target Structures | Relevant Research Findings |

|---|---|---|---|

| Supramolecular Gels | Hydrogen bond donors/acceptors, potential for hydrophobic modifications. | Self-assembled fibrillar networks entrapping solvent. | Piperazine derivatives are used as building blocks for self-assembly. rsc.org |

| Metal-Organic Frameworks (MOFs) | Nitrogen atoms and hydroxyl group as metal coordination sites. | Porous crystalline materials with high surface area. | Piperazine-based ligands are used in catalysis and MOFs. rsc.org |

| Chiral Materials | Inherent chirality from the 2-hydroxycyclopentyl group. | Chiral catalysts, materials for enantioselective separations. | Asymmetric synthesis often utilizes chiral building blocks. researchgate.net |

| Coordination Polymers | Bidentate or tridentate chelation potential. | 1D, 2D, or 3D polymeric structures with metal ions. | Piperazine-based ligands form complex supramolecular networks with metals like copper. mdpi.comresearchgate.net |

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. researchgate.net Future research should aim to develop more environmentally benign synthetic routes to this compound. This contrasts with classical approaches that may rely on harsh reagents, stoichiometric activators, and chlorinated solvents.

Key areas for development include:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives would significantly reduce waste. For example, developing catalytic C-N bond-forming reactions for the cyclization step would be a major improvement. Palladium-catalyzed methods have been shown to be effective for constructing piperazinone rings. organic-chemistry.org

One-Pot and Multicomponent Reactions: Designing a synthesis that combines multiple steps into a single operation (a "one-pot" reaction) or involves the reaction of three or more starting materials in one pot (a multicomponent reaction) can drastically improve efficiency by reducing the need for intermediate purifications, minimizing solvent use, and saving time and energy. researchgate.netmdpi.com Green chemistry approaches for similar N-heterocycles have successfully utilized such strategies. nih.gov

Photoredox Catalysis: Recent advances have demonstrated the power of visible-light photoredox catalysis for constructing piperazine rings under mild conditions, often using organic dyes as catalysts, which is a greener alternative to transition-metal catalysts. mdpi.com

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, moving beyond its current applications and paving the way for innovations in synthesis, materials science, and catalysis.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Hydroxycyclopentyl)piperazin-2-one in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between cyclopentanol derivatives and piperazin-2-one precursors. For example, substituting a hydroxycyclopentyl group onto the piperazine ring can be achieved via nucleophilic substitution or reductive amination. Key steps include:

- Reagent Selection : Use of activating agents like EDCI or DCC for amide bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Safety protocols for handling reactive intermediates (e.g., protection from moisture, inert atmosphere) are critical .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles compliant with OSHA/EN166 standards, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation exposure. Ensure eyewash stations and safety showers are accessible .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.

- Spectroscopy : H/C NMR to verify structural integrity and detect impurities.

- Melting Point Analysis : Compare observed melting range with literature values (e.g., cyclopentyl derivatives often melt between 90–150°C) .

Advanced Research Questions

Q. How can the conformational flexibility of the hydroxycyclopentyl group in this compound be analyzed?

- Methodological Answer :

- X-ray Crystallography : Resolve the puckering geometry of the cyclopentyl ring using Cremer-Pople parameters (amplitude , phase angle ) to quantify non-planar distortions .

- Dynamic NMR : Monitor ring puckering dynamics via variable-temperature H NMR, analyzing coalescence of diastereotopic protons .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy minima for different puckered conformers .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Structural Analog Comparison : Test derivatives with modified cyclopentyl or piperazine moieties to isolate pharmacophores.

- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

- Meta-Analysis : Compare data across published studies, adjusting for variables like solvent (DMSO vs. ethanol) or cell lines .

Q. How can environmental impacts of this compound be mitigated during disposal?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.